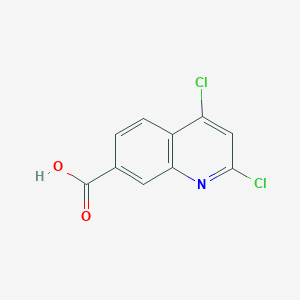
2,4-Dichloroquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions to yield 2,4-dichloroquinoline . Another method involves the use of ammonia in water at elevated temperatures with microwave irradiation .
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves the hydrolysis and acid adjustment of quinoline derivatives, followed by decarboxylation and chlorination steps .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Ammonia in Water: Used under microwave irradiation for specific synthesis routes.
Major Products Formed:
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction processes
Scientific Research Applications
2,4-Dichloroquinoline-7-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It often acts by inhibiting key enzymes or interfering with cellular processes essential for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Mefloquine: Another antimalarial drug with a quinoline core structure.
Uniqueness: 2,4-Dichloroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, along with the carboxylic acid group at position 7, differentiates it from other quinoline derivatives and contributes to its unique properties and applications .
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,4-dichloroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-4-9(12)13-8-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15) |
InChI Key |
SDMCXRAEOYIYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















